![molecular formula C15H12FNO4 B4690249 N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)acetamide](/img/structure/B4690249.png)
N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)acetamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)acetamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research. This compound is a derivative of the indole-3-carboxamide family and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)acetamide works by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of a range of signaling pathways that can affect various physiological processes. Some of the effects of this compound include changes in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Some of the effects of this compound include changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been found to affect the release of neurotransmitters such as dopamine and serotonin, leading to changes in mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)acetamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a potent agonist. However, one limitation of using this compound is its potential for toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)acetamide. One area of research could focus on the development of new synthetic cannabinoids that have a lower potential for toxicity. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including this compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)acetamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to be a potent agonist of the CB1 and CB2 receptors, leading to a range of physiological and biochemical effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-11-3-1-2-4-12(11)19-8-15(18)17-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGXYHZIMKJTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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